![molecular formula C8H13I B14591499 1-Iodobicyclo[3.2.1]octane CAS No. 61192-26-5](/img/structure/B14591499.png)
1-Iodobicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodobicyclo[321]octane is a bicyclic organic compound featuring an iodine atom attached to a bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the iodination of bicyclo[3.2.1]octane derivatives. For instance, the reaction of bicyclo[3.2.1]octane with iodine in the presence of a suitable oxidizing agent can yield this compound. Another method involves the use of iodine monochloride (ICl) as the iodinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodobicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.2.1]octane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include azido-bicyclo[3.2.1]octane or cyano-bicyclo[3.2.1]octane.
Oxidation Reactions: Oxidized derivatives such as ketones or alcohols.
Reduction Reactions: Bicyclo[3.2.1]octane.
Wissenschaftliche Forschungsanwendungen
1-Iodobicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-iodobicyclo[3.2.1]octane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.1]octane: The parent compound without the iodine atom.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing analog with interesting biological activities.
Uniqueness: 1-Iodobicyclo[3.2.1]octane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications. The iodine atom can participate in unique interactions, making this compound valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
61192-26-5 |
|---|---|
Molekularformel |
C8H13I |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
1-iodobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6H2 |
InChI-Schlüssel |
BWSBSQKPOKENLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
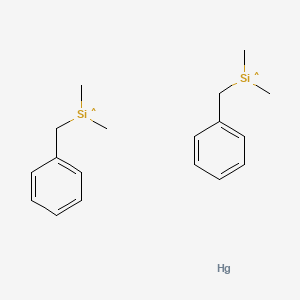
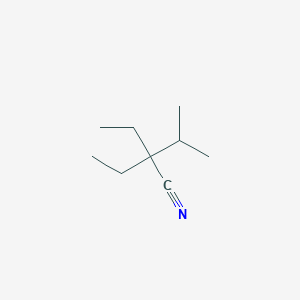
![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
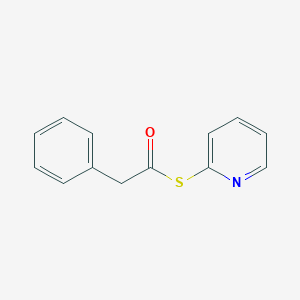

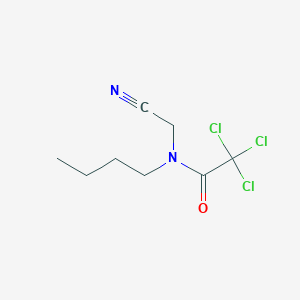
![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
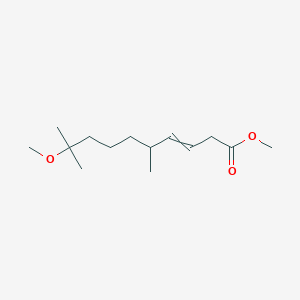
![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
